![molecular formula C17H19N3O4S B2541790 methyl 4-((2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)sulfonyl)benzoate CAS No. 2034278-87-8](/img/structure/B2541790.png)
methyl 4-((2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)sulfonyl)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 4-((2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)sulfonyl)benzoate is an intriguing compound that has garnered attention in various scientific fields due to its unique structural characteristics and potential applications. This compound features a complex molecular framework that includes a sulfonyl group, a cyclopropyl ring, and a benzoate moiety, among other components, making it a subject of interest in both synthetic organic chemistry and applied research.
Wirkmechanismus
Target of Action
Similar compounds have been studied in the biomedical field, leading to the discovery of various receptor antagonists and inhibitors .
Biochemical Pathways
Similar compounds have been found to modulate various biochemical pathways, including those involving vasopressin and fibrinogen receptors, glutamate receptors, and enzymes such as hiv-1 integrase and polyadp-ribose polymerase parp-1 .
Result of Action
Similar compounds have shown potential in the treatment of various conditions, including lysosomal and neurodegenerative diseases, as well as cardiovascular diseases .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of methyl 4-((2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)sulfonyl)benzoate typically involves multi-step organic synthesis
Step 1: Synthesis of the pyrazolo[1,5-a]pyrazine nucleus, often via a cyclization reaction involving hydrazines and α,β-unsaturated carbonyl compounds.
Step 2: Cyclopropyl group incorporation, achieved through a cyclopropanation reaction.
Step 3: Introduction of the sulfonyl group using sulfonyl chlorides in the presence of a base like triethylamine.
Step 4: Final coupling with methyl benzoate, typically involving esterification or transesterification reactions.
Industrial Production Methods: Large-scale production of this compound follows similar synthetic routes with optimizations for yield and purity. Industrial methods might involve continuous flow synthesis to ensure consistent production quality.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: Can undergo oxidation reactions, especially at the cyclopropyl and pyrazine moieties.
Reduction: Possible reduction of the nitro groups if present in derivatives.
Substitution: Electrophilic aromatic substitution on the benzene ring or nucleophilic substitution at the sulfonyl group.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reactions: Base such as sodium hydroxide or acid catalysts like sulfuric acid.
Major Products Formed: The reactions lead to various derivatives depending on the functional groups introduced or altered during the reactions. For instance, oxidation might produce sulfoxides or sulfones.
Wissenschaftliche Forschungsanwendungen
Methyl 4-((2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)sulfonyl)benzoate finds extensive applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Explored for its potential in enzyme inhibition studies due to its unique structure.
Medicine: Investigated as a potential lead compound in drug discovery, particularly in targeting specific biological pathways.
Industry: Utilized in the development of advanced materials and polymers, given its stability and structural properties.
Vergleich Mit ähnlichen Verbindungen
Methyl 4-((2-methylpyrazolo[1,5-a]pyrazin-5(4H)-yl)sulfonyl)benzoate.
Methyl 4-((2-cyclopropylpyrazolo[1,5-a]pyrazin-5(4H)-yl)sulfonyl)phenylate.
In essence, methyl 4-((2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)sulfonyl)benzoate stands out in the vast landscape of organic compounds due to its intricate molecular architecture and versatile applicability across various scientific domains.
Eigenschaften
IUPAC Name |
methyl 4-[(2-cyclopropyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazin-5-yl)sulfonyl]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O4S/c1-24-17(21)13-4-6-15(7-5-13)25(22,23)19-8-9-20-14(11-19)10-16(18-20)12-2-3-12/h4-7,10,12H,2-3,8-9,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCMPFHYXEOJQPJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)S(=O)(=O)N2CCN3C(=CC(=N3)C4CC4)C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

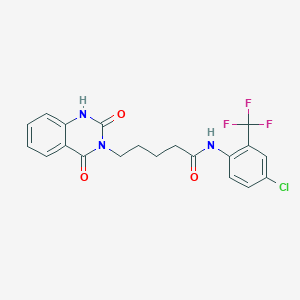
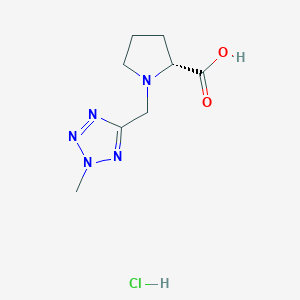
![N-[2-[(1-Cyano-3-methylcyclohexyl)amino]-2-oxoethyl]-4-methylpentanamide](/img/structure/B2541711.png)
![1-(2-Chloro-4-methylphenyl)-3-[2-(dimethylamino)-4,6-dimethylpyrimidin-5-yl]urea](/img/structure/B2541713.png)

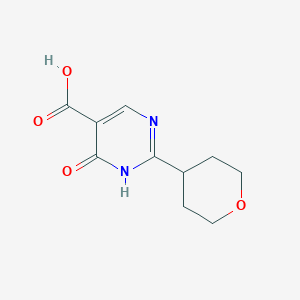
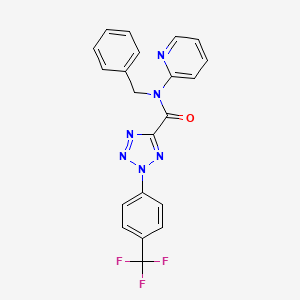
![2-Chloro-N-[3-(4,6-dimethoxy-1H-indol-2-yl)propyl]propanamide](/img/structure/B2541722.png)
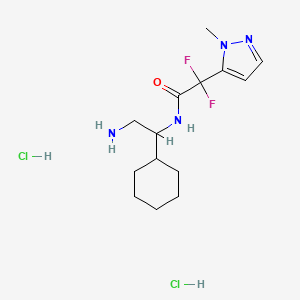
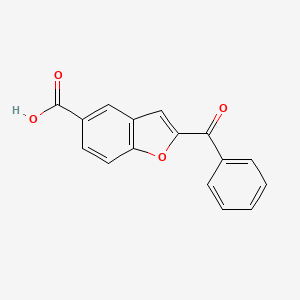
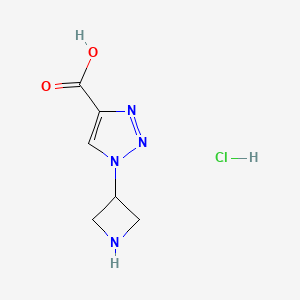
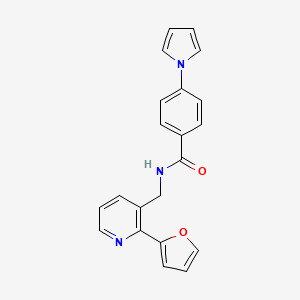
![(4-chlorophenyl)(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2541730.png)
